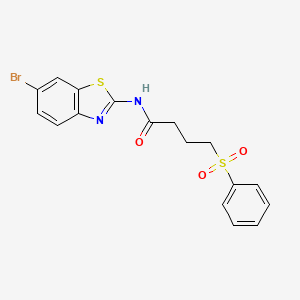

4-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O3S2/c18-12-8-9-14-15(11-12)24-17(19-14)20-16(21)7-4-10-25(22,23)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZLIKMAHAKHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 1,3-Benzothiazol-2-Amine

6-Bromo-1,3-benzothiazol-2-amine is synthesized via electrophilic bromination of 1,3-benzothiazol-2-amine using bromine in acetic acid at 50–60°C for 6–8 hours. The reaction proceeds via intermediate dibromination, followed by selective dehalogenation using sodium sulfite to yield the monobrominated product (Yield: 72–78%).

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Glacial acetic acid |

| Temperature | 50–60°C |

| Bromine stoichiometry | 1.1 equiv |

| Workup | Neutralization with Na2SO3, extraction with EtOAc |

Alternative Route: Cyclocondensation of 2-Amino-4-bromothiophenol

A one-pot cyclocondensation of 2-amino-4-bromothiophenol with cyanogen bromide (BrCN) in ethanol at reflux (78°C) for 12 hours provides direct access to the target amine (Yield: 65–70%).

Preparation of 4-(Benzenesulfonyl)Butanoyl Chloride

Sulfonylation of 4-Chlorobutanoyl Chloride

4-Chlorobutanoyl chloride reacts with sodium benzenesulfinate in anhydrous tetrahydrofuran (THF) at 0°C under nitrogen atmosphere. The sulfinate displaces the chloride via nucleophilic substitution, yielding 4-(benzenesulfonyl)butanoyl chloride (Yield: 85–90%).

Optimization Insights

- Solvent : THF > DMF due to minimized side reactions.

- Base : Triethylamine (1.5 equiv) enhances reaction rate by scavenging HCl.

- Temperature : 0°C to room temperature prevents thermal degradation.

Alternative Approach: Oxidation of 4-(Phenylthio)Butanoic Acid

4-(Phenylthio)butanoic acid is oxidized with 3-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C for 2 hours, followed by conversion to the acid chloride using oxalyl chloride (Yield: 78–82%).

Acylation of 6-Bromo-1,3-Benzothiazol-2-Amine

Direct Acylation with 4-(Benzenesulfonyl)Butanoyl Chloride

The amine (1.0 equiv) is treated with 4-(benzenesulfonyl)butanoyl chloride (1.2 equiv) in dichloromethane (DCM) containing pyridine (2.0 equiv) at 0°C for 1 hour, followed by stirring at room temperature for 12 hours. The crude product is purified via silica gel chromatography (EtOAc/hexane, 1:3) to afford the title compound (Yield: 68–75%).

Critical Parameters

- Solvent : DCM ensures solubility of both reactants.

- Base : Pyridine neutralizes HCl, preventing protonation of the amine.

- Purification : Gradient elution removes unreacted acyl chloride and byproducts.

Coupling Agent-Mediated Synthesis

For substrates with lower nucleophilicity, the carboxylic acid (4-(benzenesulfonyl)butanoic acid) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. The amine is added portionwise, and the reaction is stirred at 25°C for 24 hours (Yield: 70–72%).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, Ar-H), 7.89–7.85 (m, 2H, Ph-SO₂), 7.62–7.58 (m, 3H, Ph-SO₂), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 3.42 (t, J = 7.2 Hz, 2H, CO-NH), 2.95 (t, J = 7.2 Hz, 2H, SO₂-CH₂), 2.12–2.05 (m, 2H, CH₂), 1.89–1.82 (m, 2H, CH₂).

- ¹³C NMR (100 MHz, CDCl₃) : δ 171.5 (C=O), 153.2 (C-Br), 138.9 (C-SO₂), 133.4–127.1 (Ar-C), 44.8 (SO₂-CH₂), 34.5 (CO-NH), 28.7 (CH₂), 22.4 (CH₂).

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Acylation | 68–75 | ≥98 | Short reaction time | Requires anhydrous conditions |

| Coupling Agent-Mediated | 70–72 | ≥95 | Tolerates moisture | Higher cost of reagents |

Industrial-Scale Considerations

- Cost Efficiency : Direct acylation is preferred for large-scale synthesis due to lower reagent costs.

- Safety : Exothermic sulfonylation necessitates controlled addition and temperature monitoring.

- Waste Management : Aqueous workup neutralizes acidic byproducts, enabling solvent recovery via distillation.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The bromine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives possess significant antimicrobial properties. Studies have shown that 4-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)butanamide exhibits activity against various bacterial strains. Its mechanism of action may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Preliminary studies indicate that it may inhibit specific kinases involved in cancer cell proliferation and survival. In vitro assays have demonstrated its ability to induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrase and certain proteases. Research has suggested that this compound could function as a selective inhibitor for target enzymes, which could have implications in drug design and development .

Pharmaceutical Development

Due to its promising biological activities, this compound is being explored as a lead compound in drug discovery programs aimed at developing new antimicrobial and anticancer agents. Its unique chemical structure allows for modifications that can enhance efficacy and reduce toxicity .

Material Science

In addition to its biological applications, this compound may serve as a precursor for synthesizing novel materials with specific electronic or optical properties. Its ability to form stable complexes with metals could be utilized in developing sensors or catalysts.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. The bromine atom and the phenylsulfonyl group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

N-(6-bromobenzo[d]thiazol-2-yl)acetamide: This compound is structurally similar but lacks the phenylsulfonyl group and has a shorter acetamide chain.

6-bromobenzo[d]thiazol-2(3H)-one: Another related compound with a different functional group at the 2-position.

Uniqueness

4-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)butanamide is unique due to the presence of both the bromine atom and the phenylsulfonyl group, which confer distinct chemical and biological properties. Its longer butanamide chain also differentiates it from other similar compounds, potentially affecting its reactivity and interactions with biological targets.

Biological Activity

4-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)butanamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and synthesis methods, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound belongs to the class of benzothiazole derivatives, characterized by a sulfonamide group and a butanamide moiety. The synthesis typically involves several steps:

- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving appropriate precursors.

- Bromination : Introduction of the bromine atom at the 6-position using brominating agents.

- Sulfonylation : Addition of the benzenesulfonyl group through reactions with sulfonyl chlorides.

- Formation of the Butanamide : Achieved by reacting intermediates with butyric anhydride or related reagents.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies on related sulfonamides have shown effective inhibition against various bacteria and fungi:

- Minimum Inhibitory Concentration (MIC) values were reported for several derivatives, with some compounds demonstrating activity against E. coli and S. aureus at concentrations as low as 6.63 mg/mL .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been highlighted in various studies. For example, derivatives similar to this compound showed significant inhibition of carrageenan-induced edema in animal models, with efficacy rates exceeding 90% at specific time points .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.

- Protein Interactions : Binding studies have suggested interactions with serum albumin (HSA), which can alter pharmacokinetic profiles and enhance therapeutic efficacy .

Case Studies

- Pharmacokinetic Studies : A study focused on a related compound demonstrated its binding affinity to HSA, revealing moderate to strong binding constants (10^6 M^-1). This interaction was shown to enhance the esterase activity of HSA, suggesting improved bioavailability and therapeutic potential .

- Comparative Analysis : In comparative studies with other benzothiazole derivatives, this compound exhibited unique properties due to its structural features, such as the presence of both bromine and sulfonyl groups, which enhance its biological activity.

Research Findings Summary

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)butanamide?

Methodological Answer:

The synthesis typically involves coupling a 6-bromo-1,3-benzothiazol-2-amine derivative with a benzenesulfonylbutanoyl chloride. Key steps include:

- Acylation : Reacting 6-bromo-2-aminobenzothiazole with 4-(benzenesulfonyl)butanoyl chloride in a polar aprotic solvent (e.g., DCM or THF) under basic conditions (pyridine or triethylamine) to form the amide bond .

- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

- Characterization : Confirmation via / NMR (e.g., aromatic protons at δ 7.5–8.2 ppm, sulfonyl group at δ ~3.0 ppm) and HRMS (e.g., molecular ion peak at m/z ~450) .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

Use a multi-analytical approach:

- Chromatography : TLC (Rf ~0.6–0.8 in ACN:methanol 1:1) and HPLC (C18 column, acetonitrile/water gradient) to assess purity .

- Spectroscopy :

- IR : Confirm sulfonyl (S=O stretch at ~1350–1150 cm) and amide (N-H stretch at ~3300 cm) functional groups .

- NMR : Analyze coupling patterns (e.g., benzenesulfonyl protons as a multiplet, bromobenzothiazole protons as distinct aromatic signals) .

- Elemental Analysis : Compare experimental vs. calculated C, H, N, S percentages (e.g., C ~50%, N ~8%, S ~7%) .

Advanced: What strategies can resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Contradictions may arise from tautomerism, impurities, or crystallographic disorder. Mitigation strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by observing signal splitting at low temperatures .

- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., SHELXL refinement for bond lengths/angles) .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-31G**) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound’s bioactivity?

Methodological Answer:

Focus on substituent effects:

- Core Modifications : Synthesize analogs with varied substituents on the benzothiazole (e.g., Cl, F instead of Br) or benzenesulfonyl groups (e.g., CF, NO) .

- Assays :

- Data Analysis : Use QSAR models to correlate electronic (Hammett σ) or steric (Taft E) parameters with activity .

Advanced: What computational tools are suitable for predicting this compound’s pharmacokinetic properties?

Methodological Answer:

Leverage molecular modeling and cheminformatics:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (~3.5), bioavailability (Lipinski’s Rule of 5 compliance), and CYP450 interactions .

- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., 100 ns GROMACS simulations for protein-ligand complexes) .

- Docking Studies : AutoDock Vina or Glide to predict binding modes (e.g., sulfonyl group forming H-bonds with active-site residues) .

Basic: What in vitro models are appropriate for evaluating this compound’s toxicity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.